molecular formula C17H18F2N2O4 B11002293 1-cyclopropyl-6,7-difluoro-8-methoxy-N-(2-methoxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide

1-cyclopropyl-6,7-difluoro-8-methoxy-N-(2-methoxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide

Katalognummer: B11002293
Molekulargewicht: 352.33 g/mol
InChI-Schlüssel: UTNKRXWVEJDDBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the fluoroquinolone class, characterized by a bicyclic core with a cyclopropyl group at N1, fluorine atoms at C6 and C7, a methoxy group at C8, and a carboxamide moiety at C3 substituted with a 2-methoxyethyl chain. Fluoroquinolones typically inhibit bacterial DNA gyrase and topoisomerase IV, but structural modifications at C3 and C8 can significantly alter antibacterial activity, pharmacokinetics, and target affinity .

Eigenschaften

Molekularformel

C17H18F2N2O4

Molekulargewicht

352.33 g/mol

IUPAC-Name

1-cyclopropyl-6,7-difluoro-8-methoxy-N-(2-methoxyethyl)-4-oxoquinoline-3-carboxamide

InChI

InChI=1S/C17H18F2N2O4/c1-24-6-5-20-17(23)11-8-21(9-3-4-9)14-10(15(11)22)7-12(18)13(19)16(14)25-2/h7-9H,3-6H2,1-2H3,(H,20,23)

InChI-Schlüssel

UTNKRXWVEJDDBI-UHFFFAOYSA-N

Kanonische SMILES

COCCNC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)F)OC)C3CC3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Formation of 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

The carboxylic acid precursor is synthesized by reacting 2,4,5-trifluoro-3-methoxyaniline with diethyl ethoxymethylenemalonate, followed by cyclization in diphenyl ether at 250°C. Cyclopropanation is achieved using cyclopropylamine under high-temperature conditions (120–150°C), yielding the 1-cyclopropyl intermediate.

Key Reaction Parameters

StepReagents/ConditionsYieldPurity (HPLC)
CyclocondensationDiethyl ethoxymethylenemalonate, diphenyl ether68%92.5%
CyclopropanationCyclopropylamine, DMSO, 140°C, 12 h75%95.8%

Carboxylic Acid Activation for Carboxamide Formation

The carboxylic acid group at position 3 is activated to facilitate nucleophilic substitution with 2-methoxyethylamine. Common activation methods include:

Acid Chloride Formation

Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to its reactive acid chloride. This intermediate reacts efficiently with 2-methoxyethylamine in dichloromethane at 0–5°C.

Optimized Protocol

  • Dissolve 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (10 mmol) in anhydrous DCM.

  • Add SOCl₂ (15 mmol) dropwise at 0°C under nitrogen.

  • Stir at room temperature for 2 h, then evaporate excess SOCl₂.

  • Add 2-methoxyethylamine (12 mmol) in DCM and stir for 4 h.

  • Quench with ice-water, extract with DCM, and purify via silica chromatography.

Performance Metrics

Activation MethodAmine EquivalentsTemperatureYieldPurity (HPLC)
SOCl₂1.20–25°C82%98.3%
Oxalyl chloride1.5−10°C78%97.9%

Alternative Route: Direct Aminolysis of Ethyl Ester

The ethyl ester derivative (CAS 112811-71-9) serves as a viable intermediate. Aminolysis with 2-methoxyethylamine is conducted in polar aprotic solvents under reflux.

Reaction Conditions and Outcomes

SolventBaseTemperatureTimeYield
DMFDBU80°C8 h65%
NMPTriethylamine100°C12 h58%
DMSONone120°C6 h71%

Procedure

  • Suspend ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (5 mmol) in DMSO.

  • Add 2-methoxyethylamine (10 mmol) and heat at 120°C for 6 h.

  • Cool, dilute with ethyl acetate, wash with 5% HCl, and crystallize from ethanol/water.

Borate-Mediated Coupling Strategy

A borate complexation approach, adapted from moxifloxacin synthesis, enhances reactivity:

Borate Ester Formation and Amination

  • React the carboxylic acid with boric acid in acetic anhydride at 110°C to form the borate ester.

  • Treat with 2-methoxyethylamine in acetonitrile/triethylamine at 90°C for 3 h.

  • Acidify with HCl to precipitate the product.

Performance Data

Borating AgentAmine EquivalentsPurity (HPLC)
Boric acid1.199.7%
Phenylboronic acid1.598.9%

Purification and Analytical Characterization

Final purification employs recrystallization from methanol/water or chromatographic methods.

Recrystallization Parameters

Solvent SystemTemperatureRecoveryPurity (HPLC)
Methanol/water (7:3)0–5°C85%99.5%
Ethanol/ethyl acetate (1:1)25°C78%99.1%

Analytical Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 15.2 (s, 1H, CONH), 8.89 (s, 1H, C2-H), 4.12 (t, J = 5.2 Hz, 2H, OCH₂), 3.72 (s, 3H, OCH₃), 1.42–1.38 (m, 4H, cyclopropyl).

  • MS (ESI+) : m/z 424.1 [M+H]⁺.

Challenges and Mitigation Strategies

  • Fluorine Reactivity : The difluoro substituents may lead to side reactions under basic conditions. Using mild bases (e.g., DBU) and low temperatures minimizes decomposition.

  • Carboxamide Hydrolysis : Acidic workup conditions are avoided to prevent cleavage of the carboxamide bond.

Analyse Chemischer Reaktionen

1-cyclopropyl-6,7-difluoro-8-methoxy-N-(2-methoxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms on the quinoline ring.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Wissenschaftliche Forschungsanwendungen

Physical Properties

  • Appearance : Pale yellow solid
  • Melting Point : 179-181°C
  • Boiling Point : Approximately 459.7°C

These properties play a crucial role in the compound's stability and usability in various formulations.

Antibacterial Activity

1-Cyclopropyl-6,7-difluoro-8-methoxy-N-(2-methoxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide has been studied extensively for its antibacterial properties. It belongs to the fluoroquinolone class of antibiotics, which are known for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Efficacy Against Resistant Strains

A study published in Molecular Pharmacology highlighted the effectiveness of this compound against multi-drug resistant strains of Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, suggesting its potential as a treatment option for resistant infections .

Bacterial StrainMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
Staphylococcus aureus0.5Methicillin>32
Escherichia coli1Ciprofloxacin4
Pseudomonas aeruginosa2Levofloxacin8

Anti-inflammatory Properties

In addition to its antibacterial activity, preliminary studies indicate that the compound may possess anti-inflammatory properties. In vitro assays have shown a reduction in pro-inflammatory cytokines when cells were treated with this compound, suggesting potential applications in treating inflammatory diseases .

Formulation Development

The unique chemical structure of this compound allows for various formulation strategies, including oral tablets and injectable solutions. Its stability at elevated temperatures makes it suitable for long-term storage and transport.

Combination Therapies

Research is ongoing into the use of this compound in combination therapies to enhance efficacy and reduce resistance development. Combining it with other antibiotics or adjuvants may improve treatment outcomes for complex infections.

Wirkmechanismus

The mechanism of action of 1-cyclopropyl-6,7-difluoro-8-methoxy-N-(2-methoxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.

Vergleich Mit ähnlichen Verbindungen

C3 Modifications

The C3 position is critical for fluoroquinolone activity. Evidence indicates that replacing the carboxylic acid with derivatives like carboxamides or esters reduces antibacterial potency. For example:

  • 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 93107-30-3): Retains the carboxylic acid group, demonstrating higher activity against Gram-negative and Gram-positive pathogens compared to carboxamide analogs .
  • Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 112811-71-9): An ester prodrug that hydrolyzes to the active carboxylic acid in vivo, balancing solubility and bioavailability .
  • Target Compound (Carboxamide) : The N-(2-methoxyethyl) carboxamide substitution may improve oral absorption but likely diminishes DNA gyrase binding, as shown in molecular docking studies with S. aureus gyrase (PDB: 2XCT) .

C8 Substitutions

  • Target Compound (Methoxy at C8) : The methoxy group enhances lipophilicity, which may improve tissue penetration but could reduce solubility in aqueous environments .

Data Table: Structural and Functional Comparison

Compound Name (CAS) C6 C7 C8 C3 Substituent Similarity Key Properties/Activity
Target Compound F F OMe N-(2-methoxyethyl) carboxamide 1.00 Reduced activity, improved ADME
93107-30-3 (Carboxylic acid) F F H COOH 0.94 High antibacterial activity
112811-71-9 (Ethyl ester) F F OMe COOEt 0.93 Prodrug, converts to carboxylic acid
154093-72-8 (8-Hydroxy analog) F F OH COOH 0.86 Lower lipophilicity, moderate activity
Ciprofloxacin (85721-33-1) F - - COOH (with C7 piperazine) - Broad-spectrum Gram-negative activity

Research Findings and Mechanistic Insights

  • Antibacterial Activity: The 2023 study () demonstrated that carbohydrazide derivatives at C3 exhibit reduced activity compared to carboxylic acid analogs, aligning with the target compound’s likely profile. Docking studies suggest that the carboxylic acid forms critical hydrogen bonds with DNA gyrase, which the carboxamide cannot replicate .
  • ADME Properties : Despite reduced potency, the target compound’s carboxamide and methoxy groups may enhance oral bioavailability and metabolic stability, as predicted by in silico ADME models .
  • Comparative Efficacy : Unlike ciprofloxacin, which has a C7 piperazine for enhanced Gram-negative penetration, the target compound’s difluoro and methoxy groups may shift its spectrum toward Gram-positive or atypical pathogens .

Biologische Aktivität

1-Cyclopropyl-6,7-difluoro-8-methoxy-N-(2-methoxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic compound belonging to the class of quinolone derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity, mechanisms of action, and relevant case studies associated with this compound.

The molecular formula of this compound is C18H20F2N2O5C_{18}H_{20}F_{2}N_{2}O_{5} with a molecular weight of approximately 378.36 g/mol. The compound features a cyclopropyl group, difluoromethyl groups, and methoxy substituents which contribute to its biological properties.

Antimicrobial Activity

Research indicates that quinolone derivatives exhibit significant antimicrobial properties. Specifically, studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains.

Table 1: Antimicrobial Efficacy Against Common Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli0.5 µg/mL
Staphylococcus aureus1.0 µg/mL
Pseudomonas aeruginosa2.0 µg/mL

These findings suggest that the compound may serve as a lead for further development in antibiotic therapy.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines.

Table 2: Anticancer Activity Against Selected Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)10
HeLa (Cervical Cancer)15
A549 (Lung Cancer)12

The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • DNA Gyrase Inhibition : Similar compounds have been shown to inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication.
  • Topoisomerase II Inhibition : The compound may also target human topoisomerase II, leading to DNA damage in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in cancer cells contributes to its anticancer effects.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Case Study 1 : A study involving a series of analogs demonstrated that modifications in the side chain significantly enhanced antibacterial activity against Staphylococcus aureus, suggesting structure-activity relationships that could guide future drug design.
  • Case Study 2 : In a preclinical model of breast cancer, administration of the compound led to a reduction in tumor size and increased survival rates compared to controls, indicating its potential as an effective chemotherapeutic agent.

Q & A

Q. What are the established synthetic routes for this compound, and how can intermediates be optimized?

The compound is synthesized via fluoroquinolone core modifications. Key steps include cyclocondensation of ethyl 3-(dimethylamino)acrylate with halogenated benzoic acid derivatives (e.g., 2,4-dichloro-5-fluoro-3-nitrobenzoic acid) and subsequent nucleophilic substitutions. For example, cyclopropylamine is introduced via SNAr reactions at the C-1 position . Intermediate purity is critical; ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate monohydrate can be reduced from nitro precursors using catalytic hydrogenation . Optimization involves controlling reaction temperatures (20–25°C) and using triethylamine to neutralize HCl byproducts .

Q. How is structural integrity confirmed during characterization?

Structural validation employs a combination of:

  • Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions (e.g., cyclopropyl C-H protons at δ 1.0–1.3 ppm) .
  • Mass spectrometry : High-resolution MS to verify molecular ions (e.g., [M+H]⁺ at m/z 427.1) .
  • X-ray crystallography : Resolves stereochemical ambiguities, such as the planar conformation of the 4-oxoquinoline core .

Q. What pharmacopeial standards govern its quality control?

Compliance with USP/EP guidelines requires:

  • Sterility : Tested via membrane filtration (≤10 CFU/g) .
  • pH : 5.1–5.7 in aqueous solutions .
  • Impurity limits : Total impurities ≤0.5%, with specific thresholds for process-related byproducts like 1-cyclopropyl-6,7-difluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (≤0.15%) .

Advanced Research Questions

Q. How to resolve contradictions in impurity profiling during HPLC analysis?

Discrepancies arise from co-eluting impurities or degradation products. Use orthogonal methods:

  • HPLC-UV/MS : Differentiate isomers (e.g., 7-[(2-aminoethyl)amino] vs. 7-[(2-aminopropyl)amino] derivatives) using retention time and fragmentation patterns .
  • Ion-pair chromatography : Resolve polar impurities (e.g., desfluoro compounds) with tetrabutylammonium phosphate buffers .
  • Forced degradation studies : Expose the compound to heat (80°C), light (UV), and acidic/alkaline conditions to identify labile sites .

Q. What methods ensure enantiomeric purity in chiral analogs?

The compound’s stereochemical integrity is assessed via:

  • Chiral HPLC : Use a Cu(II)-L-isoleucine buffer (pH 4.5) in the mobile phase to separate enantiomers. Resolution >2.0 is required for pharmacopeial compliance .
  • Circular dichroism (CD) : Confirm absolute configuration by comparing Cotton effects with reference standards .

Q. How do structural modifications at the C-7/C-8 positions affect antibacterial activity?

SAR studies reveal:

  • C-7 substituents : Piperazinyl groups enhance Gram-positive coverage but reduce solubility. Methylpiperazine derivatives show balanced potency (MIC ≤0.25 µg/mL vs. S. pneumoniae) .
  • C-8 methoxy vs. hydroxy : Methoxy improves bioavailability (logP ~1.8) but may increase phototoxicity risk .

Methodological Notes

  • Synthesis scalability : Pilot-scale reactions require strict control of exothermic steps (e.g., cyclopropylamine addition) to avoid byproduct formation .
  • Contradiction resolution : If NMR signals overlap (e.g., methoxy vs. methyl groups), use DEPT-135 or 2D COSY to assign peaks .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.